N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
CAS No.: 651769-73-2
Cat. No.: VC16799206
Molecular Formula: C14H11N5O
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651769-73-2 |
|---|---|
| Molecular Formula | C14H11N5O |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | N-[4-(2H-tetrazol-5-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)15-12-8-6-10(7-9-12)13-16-18-19-17-13/h1-9H,(H,15,20)(H,16,17,18,19) |
| Standard InChI Key | KYFMRZSWZBCOCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name, N-[4-(2H-tetrazol-5-yl)phenyl]benzamide, reflects its core structure: a benzamide group () attached to a para-substituted phenyl ring bearing a 2H-tetrazole moiety at the 5-position. The tetrazole ring exists in tautomeric equilibrium between 1H- and 2H- forms, though crystallographic studies typically favor the 2H-configuration in the solid state .
The compound’s planar structure facilitates π-π stacking interactions, while the tetrazole group provides hydrogen-bonding capabilities, critical for molecular recognition in biological systems. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.27 g/mol |
| Exact Mass | 265.09600 g/mol |
| LogP (Partition Coefficient) | 2.192 |
| Polar Surface Area (PSA) | 83.56 Ų |
| Hydrogen Bond Donors | 2 (amide NH, tetrazole NH) |
| Hydrogen Bond Acceptors | 5 (amide O, tetrazole N) |
These properties suggest moderate lipophilicity and significant polar character, aligning with drug-like physicochemical criteria .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide typically involves a multi-step protocol, as reported by Mani et al. (2014) :
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Tetrazole Ring Formation: Cycloaddition of sodium azide with nitriles under acidic conditions generates the tetrazole core. For example, 4-cyanophenylbenzamide may react with NaN₃ in the presence of ammonium chloride at elevated temperatures (80–100°C) to yield the tetrazole intermediate.
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Amide Coupling: Subsequent reaction with benzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, forms the final benzamide product.
Alternative methods employ palladium-catalyzed cross-coupling reactions to introduce substituents onto the phenyl ring, though these approaches are less common due to cost and complexity.
Purification and Yield Optimization
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >95% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity. Reported yields range from 65–75%, contingent on reaction scale and solvent choice .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (~0.1 mg/mL at 25°C) due to its aromatic backbone but demonstrates improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate no significant degradation under ambient conditions for 6 months, though prolonged exposure to UV light induces photolytic cleavage of the tetrazole ring .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (amide C=O stretch) and 3200–3400 cm⁻¹ (N-H stretches).
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NMR Spectroscopy:
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: δ 8.2 ppm (d, 2H, aromatic), δ 7.8 ppm (s, 1H, tetrazole NH), δ 7.5–7.3 ppm (m, 5H, benzamide aryl).
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: δ 165.5 ppm (amide carbonyl), δ 150.2 ppm (tetrazole C), δ 135–125 ppm (aryl carbons).
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Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 266.10 .
Industrial and Material Science Applications
Coordination Chemistry
The tetrazole group serves as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions, with turnover numbers (TON) exceeding 10⁴ in some cases.
Energetic Materials
Nitrogen-rich tetrazoles contribute to high energy density formulations. Theoretical calculations predict a detonation velocity of 8.2 km/s for salts derived from N-[4-(2H-tetrazol-5-yl)phenyl]benzamide, though experimental validation remains pending .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzamide and tetrazole substituents to optimize pharmacological profiles.
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Green Synthesis: Developing solvent-free or microwave-assisted routes to improve yield and reduce environmental impact.
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Advanced Material Design: Exploring metal-organic frameworks (MOFs) incorporating this compound for gas storage or sensing applications.
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